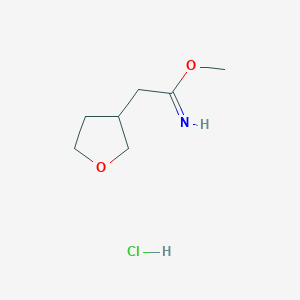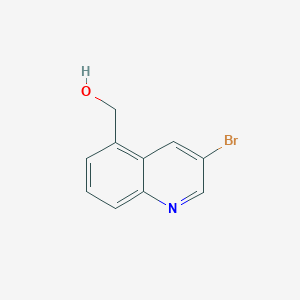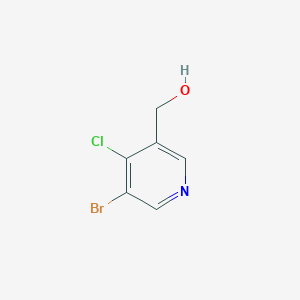
C(Cccc)(=O)occ(coc(cccc)=O)(CO)CO
Übersicht
Beschreibung
C(Cccc)(=O)occ(coc(cccc)=O)(CO)CO, also known as cyclopropanecarboxylic acid, is a cyclic organic compound that is widely used in the field of organic synthesis and in the production of pharmaceuticals. It is a versatile building block in organic chemistry and can be used in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid has a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other compounds, such as cyclopropyl amines, cyclopropyl ketones, and cyclopropyl carboxylic acids. It is also used in the synthesis of drugs and agrochemicals, as well as in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of C(Cccc)(=O)occ(coc(cccc)=O)(CO)COcarboxylic acid is based on its ability to form cyclic compounds by reacting with other molecules. The reaction involves the formation of a covalent bond between two molecules, resulting in a cyclic compound. The reaction is catalyzed by a variety of compounds, including acids, bases, and enzymes.
Biochemical and Physiological Effects
Cyclopropanecarboxylic acid has a variety of biochemical and physiological effects. It is known to have an anti-inflammatory effect, and has been shown to reduce inflammation in animal models. It is also known to have an anti-oxidant effect, and has been shown to reduce oxidative stress in cells. In addition, it has been shown to have an anti-tumor effect, and has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxylic acid has a number of advantages and limitations for lab experiments. Its reactivity and versatility make it a useful building block for organic synthesis, and its low toxicity makes it safe to use in laboratory settings. However, its low solubility in water and its low reactivity with certain compounds can limit its use in some experiments.
Zukünftige Richtungen
The future of C(Cccc)(=O)occ(coc(cccc)=O)(CO)COcarboxylic acid is bright. Its versatile nature and its ability to form cyclic compounds make it an attractive building block for the synthesis of new compounds. In addition, its anti-inflammatory, anti-oxidant, and anti-tumor effects make it a promising candidate for further research into its potential therapeutic applications. Finally, its low toxicity and low solubility in water make it an attractive candidate for further research into its use as a drug delivery system.
Eigenschaften
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-pentanoyloxypropyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-3-5-7-13(18)20-11-15(9-16,10-17)12-21-14(19)8-6-4-2/h16-17H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYADCNGJWOPCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(CO)(CO)COC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867610 | |
| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70146-31-5 | |
| Record name | 2,2-Bis(hydroxymethyl)propane-1,3-diyl dipentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




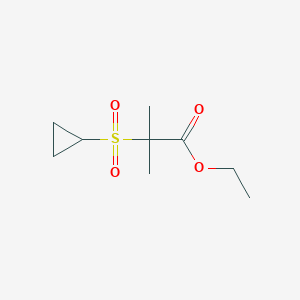
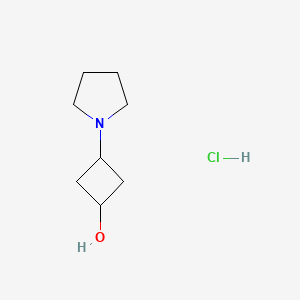
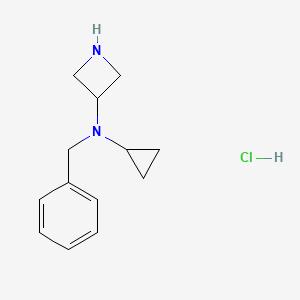
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
![[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol](/img/structure/B1381632.png)

